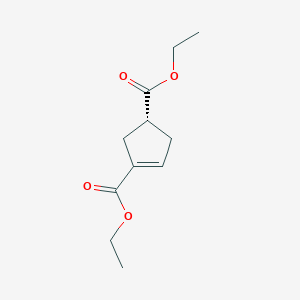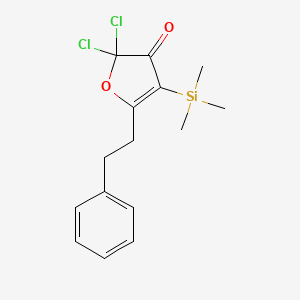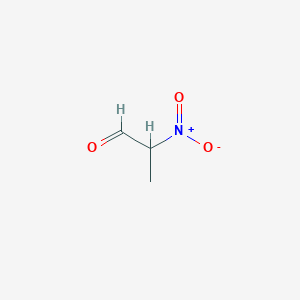
2-Nitropropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitropropanal is an organic compound with the molecular formula C3H5NO3 It is a nitro compound, characterized by the presence of a nitro group (-NO2) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitropropanal can be synthesized through several methods. One common approach involves the nitration of propanal using nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via the high-temperature vapor-phase nitration of propane. This method involves the reaction of propane with nitric acid at elevated temperatures, resulting in the formation of this compound along with other by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitropropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro acids.
Reduction: Reduction of this compound can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can facilitate substitution reactions.
Major Products:
Oxidation: Nitro acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted nitro compounds.
Aplicaciones Científicas De Investigación
2-Nitropropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a biochemical probe to investigate nitro compound metabolism.
Medicine: Research is ongoing to evaluate its potential therapeutic applications, particularly in the development of novel drugs.
Mecanismo De Acción
The mechanism of action of 2-Nitropropanal involves its interaction with cellular components. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known that nitro compounds can affect mitochondrial function and oxidative stress pathways .
Comparación Con Compuestos Similares
- Nitromethane (CH3NO2)
- Nitroethane (C2H5NO2)
- 1-Nitropropane (C3H7NO2)
- 2-Nitropropane (C3H7NO2)
Comparison: 2-Nitropropanal is unique due to its aldehyde functional group, which distinguishes it from other nitroalkanes like nitromethane and nitroethaneFor example, while nitromethane and nitroethane are primarily used as solvents and fuel additives, this compound’s aldehyde group makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
2-nitropropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-3(2-5)4(6)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXKWYDISYJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709946 |
Source


|
| Record name | 2-Nitropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137895-80-8 |
Source


|
| Record name | 2-Nitropropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
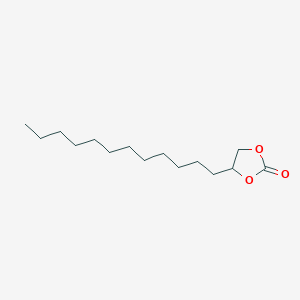
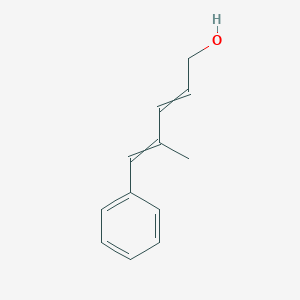
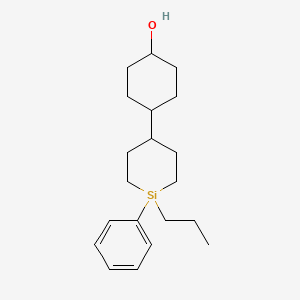
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
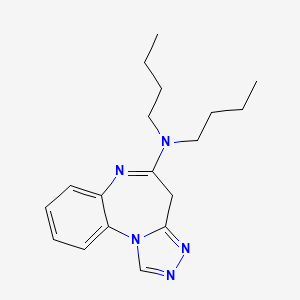
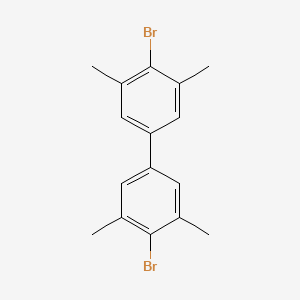
![4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B14264934.png)
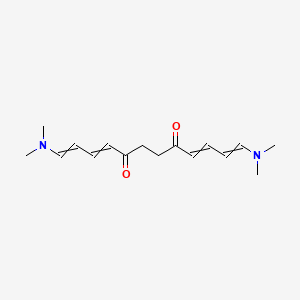
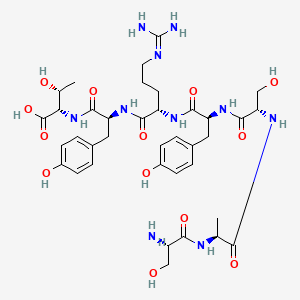
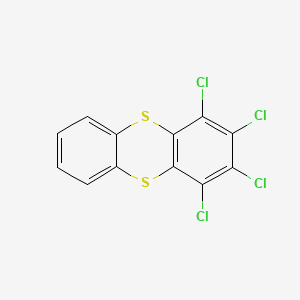
![2-{2-[(1,3,2-Dioxaborolan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14264957.png)
